Hex-5-en-3-yl chloro(difluoro)acetate
Description
Hex-5-en-3-yl chloro(difluoro)acetate is a fluorinated ester characterized by a chloro(difluoro)acetyl group (ClF₂C-COO-) attached to a hex-5-en-3-yl chain. This compound combines a terminal alkene moiety with halogenated electron-withdrawing substituents, influencing its reactivity and physical properties. Such esters are typically used in specialty chemical synthesis, pharmaceuticals, or agrochemicals due to their ability to act as fluorinated building blocks.
Properties
CAS No. |
881903-13-5 |
|---|---|
Molecular Formula |
C8H11ClF2O2 |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
hex-5-en-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3 |
InChI Key |
QVXZJRWGVDLPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)OC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Scientific Research Applications
Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on structural analogs and substituent effects:
Fluorinated Acyl Halides ()
The perfluorinated hexanoyl chlorides and fluorides listed in (e.g., [64018-24-2] nonafluorohexanoyl chloride, [1422-98-6] octafluoro-trichlorohexanoyl chloride) share fluorinated alkyl chains but differ in functional groups and substitution patterns:
| Property | Hex-5-en-3-yl Chloro(difluoro)acetate | Nonafluorohexanoyl Chloride [64018-24-2] | Octafluoro-Trichlorohexanoyl Chloride [1422-98-6] |
|---|---|---|---|
| Functional Group | Ester (COO-) | Acyl Chloride (COCl) | Acyl Chloride (COCl) |
| Halogenation | Cl, F₂ on acetyl group | F₉ on alkyl chain | F₈, Cl₃ on alkyl chain |
| Reactivity | Moderate (ester hydrolysis) | High (acyl chloride reactivity) | Very high (additional Cl substituents) |
| Stability | Likely air/moisture-sensitive | Highly stable (C-F bonds) | Lower stability (C-Cl bonds prone to hydrolysis) |
| Applications | Specialty synthesis | Surfactants, polymers | Industrial intermediates |
Key Observations :
- The ester group in this compound reduces reactivity compared to acyl chlorides, making it more suitable for controlled synthetic reactions.
- Partial fluorination in the target compound balances electronegativity and steric hindrance, whereas fully fluorinated analogs (e.g., [64018-24-2]) exhibit superior thermal and chemical stability due to strong C-F bonds .
- The presence of chlorine in both the target compound and [1422-98-6] introduces polarizability, but the trichloro substitution in [1422-98-6] increases susceptibility to nucleophilic attack .
Ethyl Indole Acetic Acid Esters ()
The indole-derived ester [847-07-4] (1H-Indole-3-acetic acid, 2-(ethoxycarbonyl)-5-fluoro-, ethyl ester) shares an ester functional group but differs fundamentally in structure and application:
| Property | This compound | Ethyl Indole Acetic Acid Ester [847-07-4] |
|---|---|---|
| Core Structure | Aliphatic chain with alkene | Aromatic indole ring |
| Halogenation | Cl, F₂ on acetyl group | Single F on indole ring |
| Reactivity | Electrophilic acetyl group | Likely involved in plant hormone pathways |
| Applications | Synthetic intermediates | Potential agrochemical or pharmaceutical |
Key Observations :
- The indole ester’s aromatic system and fluorine substitution target biological activity, whereas the aliphatic, halogenated structure of this compound favors industrial chemical synthesis .
- Fluorine’s position on the indole ring () may enhance bioavailability, while the chloro(difluoro)acetyl group in the target compound enhances electrophilicity for synthetic utility.
Research Findings and Limitations
- Thermal Stability : Perfluorinated acyl halides () exhibit higher thermal stability than partially fluorinated esters due to C-F bond strength. This compound likely decomposes at lower temperatures .
- Hydrolytic Sensitivity: The ester group is less reactive toward water than acyl chlorides but more reactive than non-halogenated esters. This intermediate reactivity suits it for stepwise synthetic protocols.
- Synthetic Utility : The alkene moiety in this compound offers avenues for further functionalization (e.g., epoxidation), a feature absent in fully saturated analogs like [64018-24-2] .
Data Gaps : Direct experimental data (e.g., boiling point, solubility) for this compound is unavailable in the provided evidence. Comparative analyses rely on structural extrapolation and substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
